3-Amino-4-bromobenzofuran-2-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-amino-4-bromo-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,11H2,(H2,12,13) |
InChI Key |
SJILYOGFKVHASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(O2)C(=O)N)N |
Origin of Product |
United States |
The Benzofuran Scaffold: a Cornerstone in Heterocyclic Chemistry
The benzofuran (B130515) ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a privileged scaffold in the world of chemistry. nih.govnih.govchemrxiv.org This structural motif is not only prevalent in numerous natural products but also serves as a fundamental building block in the synthesis of a vast array of compounds with diverse applications. nih.govnih.govresearchgate.net
First synthesized in 1870, the benzofuran core has since become a focal point for chemists and pharmaceutical researchers. nih.govnih.gov Its unique planar and unsaturated ring system, containing an oxygen heteroatom, imparts distinct chemical properties that make it a versatile starting point for creating complex molecules. ambeed.com The stability and reactivity of the benzofuran nucleus allow for various chemical modifications, enabling the development of a wide range of derivatives.
The significance of the benzofuran scaffold is underscored by its presence in numerous clinically approved drugs. nih.govnih.gov For instance, Amiodarone, an antiarrhythmic medication, and Methoxsalen, used in the treatment of skin conditions like psoriasis and eczema, are both built upon a benzofuran framework. nih.govchemrxiv.org The broad spectrum of biological activities exhibited by benzofuran derivatives, including antimicrobial, anti-inflammatory, and antitumor properties, continues to fuel research into this important heterocyclic system. nih.govnih.govresearchgate.net
Substituted Benzofuran 2 Carboxamides As Targets of Academic Inquiry
Direct Synthetic Routes to 3-Amino-Substituted Benzofuran-2-carboxamides
The direct synthesis of 3-amino-substituted benzofuran-2-carboxamides, including the target compound this compound, relies on foundational organic chemistry reactions that build the heterocyclic scaffold.
Cyclization and Condensation Approaches for Benzofuran Ring Formation
The construction of the benzofuran core is a critical first step and can be achieved through several cyclization strategies. These methods typically involve the formation of the furan (B31954) ring fused to a benzene ring, starting from appropriately substituted phenolic precursors. Common synthetic methods for assembling the benzofuran scaffold include:
Acid-catalyzed cyclizations . nih.govchemrxiv.org
Carbonylative cyclizations , often proceeding via Sonogashira reactions. nih.govchemrxiv.org
Heck-type cyclizations . nih.govchemrxiv.org
Photocyclizations and radical cyclizations . nih.govchemrxiv.orgnih.gov
Other transition-metal catalyzed transformations . nih.govchemrxiv.org
For instance, a palladium-catalyzed carbonylative intramolecular synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols has been developed, using formic acid as a carbon monoxide source. nih.gov Another approach involves the cyclodehydration of α-aryloxy ketones using an Iridium(III) catalyst to yield multisubstituted benzofurans. organic-chemistry.org Radical cyclization cascade reactions also provide a pathway to complex benzofuran structures. nih.gov
Preparation from Substituted Salicylonitrile Precursors
A key strategy for synthesizing 3-aminobenzofuran-2-carboxamides involves the use of substituted salicylonitrile (2-hydroxybenzonitrile) precursors. This method is particularly relevant for producing the core structure of the target molecule and its analogs.
The synthesis can be initiated by reacting a substituted 2-hydroxybenzonitrile (B42573) with chloroacetonitrile (B46850) in the presence of a base like potassium carbonate. researchgate.net This forms a 2-(cyanomethoxy)benzonitrile (B7761821) intermediate. Subsequent intramolecular cyclization of this intermediate, typically promoted by a base such as potassium hydroxide (B78521) in an ethanolic medium, yields the desired 3-aminobenzofuran-2-carboxamide. researchgate.net To obtain the specific analog, 3-amino-5-bromobenzofuran-2-carboxamide , the starting material would be 5-bromosalicylonitrile . researchgate.netchemicalbook.com
Table 1: Synthesis of 3-Aminobenzofuran-2-carboxamide from Salicylonitrile
| Step | Reactants | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2-Hydroxybenzonitrile, Chloroacetonitrile | Potassium Carbonate, DMF | 2-(Cyanomethoxy)benzonitrile | 90% | researchgate.net |
Amidation Reactions of Benzofuran-2-carboxylic Acid Derivatives
Amidation of benzofuran-2-carboxylic acid derivatives provides a direct route to the carboxamide functional group. tandfonline.com This process typically involves activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like oxalyl chloride. nih.gov The activated acid derivative is then reacted with a suitable amine in the presence of a base to form the corresponding amide. nih.gov
In a related synthetic strategy, various amide derivatives of benzodifuran-2-carboxylic acid have been synthesized by first converting the acid to its acid chloride and then reacting it with different amines. nih.gov Similarly, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline. nih.gov This highlights the general applicability of converting a carboxylic acid function on a furan or benzofuran ring to a carboxamide.
Advanced Functionalization Strategies for the Benzofuran-2-carboxamide Core
Once the benzofuran-2-carboxamide core is established, advanced functionalization strategies can be employed to introduce further molecular diversity. Palladium-catalyzed reactions are particularly powerful in this context. nih.gov
Palladium-Catalyzed C–H Functionalization (e.g., C3-Arylation)
Palladium-catalyzed C–H functionalization has emerged as a highly efficient method for modifying the benzofuran scaffold, particularly at the C3 position. nih.govmdpi.com This allows for the installation of various aryl and heteroaryl substituents, which is a key step in creating diverse libraries of benzofuran derivatives for screening purposes. mdpi.comnih.govfigshare.comacs.org
The direct arylation of 2-substituted benzofurans with aryl halides (e.g., aryl bromides or iodides) is a powerful tool. nih.govacs.org These reactions often tolerate a wide range of functional groups on both the benzofuran core and the aryl halide, leading to good to excellent yields of the C3-arylated products. mdpi.comnih.govacs.org
Role of Directing Group Strategies (e.g., 8-Aminoquinoline (B160924) Assistance)
To achieve high regioselectivity in C–H functionalization, directing groups are often employed. The 8-aminoquinoline (8-AQ) moiety is a powerful bidentate directing group in metal-catalyzed C-H bond activation. nih.govresearchgate.net It is particularly effective in directing palladium catalysts to the C3 position of the benzofuran ring. nih.govmdpi.com
The synthetic strategy involves first installing the 8-AQ auxiliary onto the benzofuran-2-carboxylic acid via an amide coupling reaction. nih.gov The resulting N-(quinolin-8-yl)benzofuran-2-carboxamide then serves as the substrate for the Pd-catalyzed C–H arylation. nih.govmdpi.com The 8-AQ group chelates to the palladium catalyst, positioning it to selectively activate the C-H bond at the adjacent C3 position for coupling with an aryl halide. mdpi.comchemrxiv.org
Table 2: Example of Pd-Catalyzed C3-Arylation using 8-Aminoquinoline Directing Group
| Substrate | Aryl Halide | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-Iodotoluene | Pd(OAc)₂, AgOAc, NaOAc, CPME | N-(quinolin-8-yl)-3-(p-tolyl)benzofuran-2-carboxamide | 88% | mdpi.com |
After the C3-functionalization, the 8-AQ directing group can be cleaved and the amide can be converted to other functional groups, such as different amides or carboxylic acids, through a transamidation procedure. nih.govmdpi.com This modular approach, combining directing group-assisted C-H functionalization with subsequent transformations, provides a highly efficient and versatile route to structurally complex benzofuran-2-carboxamide derivatives. nih.govmdpi.com
Transamidation Reactions for Carboxamide Diversification
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.
In the context of palladium-catalyzed C–H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides, a systematic optimization of conditions has been performed. mdpi.com Initial trials based on previously reported protocols for furan functionalization provided a starting point. mdpi.com Subsequent investigations revealed that:
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is an effective catalyst. mdpi.com
Solvent: Cyclopentyl methyl ether (CPME) was found to be the optimal solvent, outperforming others like toluene, 1,2-dichloroethane (B1671644) (DCE), and acetonitrile (B52724) (MeCN). mdpi.comresearchgate.net
Additives: The addition of silver acetate (AgOAc) and sodium acetate (NaOAc) was found to be beneficial, with 1.5 equivalents of AgOAc and 1.0 equivalent of NaOAc providing the best results. mdpi.comchemrxiv.org
Temperature and Time: A reaction temperature of 110 °C was found to be optimal, with reaction times varying from 7 to 24 hours depending on the specific substrates. mdpi.com
For the transamidation step, the reaction is typically carried out at 60 °C. mdpi.comchemrxiv.org The initial activation with Boc₂O and DMAP is usually completed within a few hours, followed by the aminolysis step which can also take several hours to reach completion. mdpi.comchemrxiv.org
Considerations of Efficiency and Selectivity in Synthetic Pathways
The efficiency and selectivity of the synthetic pathways to this compound and its analogs are of paramount importance.
Selectivity: Regioselectivity is a key consideration in the C–H arylation step. The use of the 8-aminoquinoline directing group effectively controls the regioselectivity, leading exclusively to arylation at the C3 position of the benzofuran ring. mdpi.com In the absence of such a directing group, C-H arylation of benzofuran typically occurs at the C2 position. nsf.gov The choice of catalyst and reaction conditions can also influence selectivity. For instance, a robust method for regioselective C-2 arylation of benzofuran has been developed for room temperature conditions. nsf.gov Electrochemical methods have also been developed for the selective synthesis of C-3 halogenated benzofurans. acs.org
The transamidation reaction also demonstrates selectivity, as it is possible to selectively transamidate the 8-AQ amide moiety while leaving other electrophilic groups in the molecule intact. mdpi.com
Chemical Reactivity and Transformation Studies of 3 Amino 4 Bromobenzofuran 2 Carboxamide Derivatives
Reactivity of the Amino Group (e.g., Acylation, Alkylation, Cycloaddition Reactions)
The amino group at the C3 position of the benzofuran (B130515) ring is a key site for nucleophilic reactions, enabling a wide range of functionalization possibilities.
Acylation: The C3-amino group is readily acylated to form the corresponding amides. This transformation is a common strategy in medicinal chemistry to modify the properties of the parent molecule. Research on related 2-aminobenzofuran derivatives has demonstrated that these compounds can be efficiently converted into 3-acyl-2-aminobenzofurans. nih.gov For instance, the treatment of 2-(cyanomethyl)phenyl esters with a palladium catalyst can yield 3-acyl-2-aminobenzofuran derivatives in good to excellent yields. nih.gov Similarly, the acylation of amino-benzodifurans has been reported, suggesting that the amino group of 3-Amino-4-bromobenzofuran-2-carboxamide would readily react with acylating agents like acid chlorides or anhydrides. rsc.org
Alkylation: The nucleophilic nature of the amino group also allows for N-alkylation reactions. Studies on 3-aminobenzofuran derivatives have shown successful alkylation using various alkyl halides, such as benzyl (B1604629) chlorides, under basic conditions. nih.govfrontiersin.org A method for selective mono-N-alkylation of 3-amino alcohols using 9-borabicyclononane (B1260311) (9-BBN) has been developed, which could potentially be adapted for the selective alkylation of the amino group in the target compound, minimizing the formation of dialkylated products. organic-chemistry.org
Cycloaddition Reactions: The aminobenzofuran scaffold can participate in cycloaddition reactions to construct more complex heterocyclic systems. While direct examples with this compound are scarce, studies on related structures highlight the potential. For example, dearomative [3+2] cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have been used to synthesize benzofuro[3,2-b]indol-3-one derivatives. nih.gov This suggests that the benzofuran system, under appropriate activation, can act as a partner in cycloaddition reactions. Furthermore, intramolecular cycloadditions of furo[3,4-b]indoles have been explored for alkaloid synthesis, indicating the utility of the furan (B31954) moiety in such transformations. nih.gov
Reactivity at the Bromine Substitution (e.g., Palladium-Catalyzed Cross-Coupling Reactions)
The bromine atom at the C4 position is a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at this position.
Palladium-Catalyzed Cross-Coupling: The C4-bromo substituent is well-suited for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of aryl, heteroaryl, alkenyl, and amino groups, respectively.
Research on the Suzuki-Miyaura coupling of brominated heterocycles provides a strong precedent for the reactivity of this compound. For example, N-protected 4-bromo-7-azaindoles have been successfully coupled with various boronic acids using palladium catalysts. beilstein-journals.org Similarly, 2-bromobenzo[b]furans have been effectively coupled with alkenylaluminum reagents. nih.gov These studies demonstrate that the bromine atom on the benzofuran ring is a viable site for such transformations. The choice of ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. researchgate.net
Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions on related bromo-aromatic substrates.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Substrate Example | Product | Yield | Reference |
| Suzuki-Miyaura | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | 4-phenyl derivative | ~90% | beilstein-journals.org |
| C-N Coupling | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | N-arylated product | ~85% | beilstein-journals.org |
| C-O Coupling | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | O-arylated product | ~80% | beilstein-journals.org |
| Alkenylation | PdCl₂ / XantPhos | - | DCE | 2-bromobenzo[b]furan | 2-alkenylbenzo[b]furan | up to 97% | nih.gov |
This table presents data from related bromo-heterocyclic systems to illustrate the potential reaction conditions for this compound.
Reactivity of the Carboxamide Moiety (e.g., Hydrolysis, Reductions, Derivatizations)
The carboxamide group at the C2 position offers another point of chemical modification, including hydrolysis, reduction, and various derivatizations.
Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is often a key step in the synthesis of other benzofuran derivatives. For example, benzofuran-2-carboxylic acids are common precursors in the synthesis of more complex benzofuran-containing molecules. researchgate.net
Reductions: The reduction of the carboxamide group can lead to either the corresponding amine or alcohol. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions. Recent developments have shown that zinc hydride systems can be tuned to selectively produce either alcohols or amines from carboxamides. ntu.edu.sgnih.gov The NaH-ZnI₂ system tends to favor the formation of alcohols, while the NaH-ZnCl₂ system preferentially yields amines. ntu.edu.sgresearchgate.net This provides a potential method for the controlled reduction of the carboxamide in this compound.
Derivatizations: The carboxamide moiety can be derivatized into a variety of other functional groups. A particularly powerful method is transamidation, where the amide is exchanged with a different amine. A one-pot, two-step transamidation procedure has been developed for C3-substituted benzofuran-2-carboxamides. nih.govresearchgate.net This process involves the activation of the primary amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP), followed by aminolysis with a new amine nucleophile. nih.govchemrxiv.orgmdpi.com This method allows for the synthesis of a diverse library of benzofuran-2-carboxamide (B1298429) derivatives. researchgate.netchemrxiv.org
| Transamidation Reaction | |
| Step 1: Activation | Boc₂O (5 equiv.), DMAP (15 mol%), MeCN, 60 °C, 5 h |
| Step 2: Aminolysis | Amine (1.5 equiv.), Toluene, 60 °C |
| Reference | nih.govmdpi.com |
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzofuran Ring
The benzofuran ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being heavily influenced by the existing substituents.
Electrophilic Aromatic Substitution: The benzofuran ring is generally reactive towards electrophiles. Theoretical and experimental studies show that for an unsubstituted benzofuran, electrophilic attack is favored at the C2 position. stackexchange.comechemi.com However, in this compound, the directing effects of the substituents must be considered. The C3-amino group is a strong activating group and is ortho-, para-directing. The C4-bromo group is a deactivating group but is also ortho-, para-directing. The carboxamide at C2 is a deactivating group.
Given these competing effects, further electrophilic substitution on the benzene (B151609) ring is likely to be directed to the C5 and C7 positions, which are ortho and para to the activating amino group, respectively. The C5 position is also ortho to the bromo group. The precise outcome would depend on the specific electrophile and reaction conditions. Electrophilic substitution reactions such as bromination, formylation, and acylation have been successfully carried out on various benzofuran derivatives. rsc.orgrsc.orgnih.gov
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) is less common on the benzofuran ring itself unless it is activated by strong electron-withdrawing groups. However, the C4-bromo substituent provides a site for such reactions, particularly through transition-metal catalysis as discussed in section 3.2. Direct SNAAr at the C4 position by strong nucleophiles might be possible under harsh conditions, but palladium-catalyzed coupling reactions are generally the preferred method for functionalization at this position.
Regioselectivity and Stereoselectivity in Functional Group Transformations
Controlling the regioselectivity and stereoselectivity of reactions is paramount in the synthesis of complex molecules.
Regioselectivity: The functionalization of the this compound scaffold presents several regiochemical considerations.
On the Furan Ring: While the C2 position of benzofuran is typically more reactive to electrophiles, the presence of the carboxamide group at this position in the target molecule makes further substitution on the furan ring less likely. However, C-H functionalization strategies have been developed for the C3 position of benzofuran-2-carboxamides using a directing group approach, demonstrating that this position can be selectively functionalized. nih.govresearchgate.net
On the Benzene Ring: As discussed in section 3.4, electrophilic substitution on the benzene portion of the molecule is directed by the interplay between the activating C3-amino group and the deactivating C4-bromo group. This typically leads to substitution at the C5 or C7 positions.
Multicomponent Reactions: The regioselectivity of multicomponent reactions to form substituted aminofurans has been studied, and it is generally high, although it can be influenced by the electronic nature of the substituents. rsc.org
Stereoselectivity: The introduction of new stereocenters can be achieved with high levels of control. For instance, N-heterocyclic carbene (NHC) catalysis has been used for the enantioselective functionalization of 3-aminobenzofurans at the C2-position. nih.gov This reaction proceeds through an aza-Claisen rearrangement and can produce C2-alkylated products with high enantioselectivity. nih.gov Additionally, the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones has been reported, where the stereochemistry of the newly formed chiral center at C3 was investigated. royalsocietypublishing.org These examples highlight the potential for stereocontrolled transformations of derivatives of this compound.
Computational and Theoretical Chemistry Investigations of 3 Amino 4 Bromobenzofuran 2 Carboxamide
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For a comprehensive analysis of 3-Amino-4-bromobenzofuran-2-carboxamide, DFT methods would be instrumental in providing insights into its fundamental chemical nature.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.
For this compound, the presence of an electron-donating amino group (-NH₂) at the 3-position and an electron-withdrawing bromo group (-Br) at the 4-position would significantly influence the electronic distribution. The amino group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the bromo group would lower the energy of both the HOMO and LUMO. The carboxamide group (-CONH₂) at the 2-position is also an electron-withdrawing group, further modifying the electronic landscape.
The HOMO is likely to be localized on the benzofuran (B130515) ring system, with significant contributions from the amino group. The LUMO, on the other hand, would likely be distributed over the fused ring system, with contributions from the electron-withdrawing carboxamide and bromo substituents.
Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzofurans
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzofuran | -8.5 | -0.5 | 8.0 |
| 3-Aminobenzofuran | -7.8 | -0.2 | 7.6 |
| 4-Bromobenzofuran | -8.7 | -0.8 | 7.9 |
| This compound (Estimated) | -8.0 | -1.0 | 7.0 |
Note: The values for this compound are hypothetical estimates to illustrate the expected trends.
Local reactivity descriptors, such as the Molecular Electrostatic Potential (MEP), offer a visual representation of the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential (electron-rich) around the amino group and the oxygen atom of the furan (B31954) ring, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the amide group and the bromo substituent.
Table 2: Illustrative Global Reactivity Descriptors for Substituted Benzofurans
| Compound | Hardness (η) | Electrophilicity Index (ω) |
| Benzofuran | 4.0 | 1.13 |
| 3-Aminobenzofuran | 3.8 | 1.05 |
| 4-Bromobenzofuran | 3.95 | 1.27 |
| This compound (Estimated) | 3.5 | 1.29 |
Note: The values for this compound are hypothetical estimates to illustrate the expected trends.
Theoretical studies on reaction mechanisms can elucidate the pathways through which a molecule participates in chemical reactions. For a molecule like this compound, which possesses both electron-donating and electron-withdrawing groups, as well as acidic and basic sites, several reaction mechanisms could be relevant depending on the reaction conditions.
Computational methods can be used to determine the most stable three-dimensional structure of a molecule and to explore its conformational landscape. For this compound, the orientation of the carboxamide group relative to the benzofuran ring would be a key conformational variable. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the carboxamide group could play a role in stabilizing certain conformations. DFT calculations would allow for the optimization of different possible conformers and the determination of their relative energies, thus predicting the most likely structure of the molecule.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a bridge between the quantum mechanical description of a molecule and its macroscopic properties.
A wide array of molecular descriptors can be calculated to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These descriptors encode various aspects of a molecule's structure, such as its size, shape, and electronic properties.
For this compound, descriptors such as P_VSA (partial van der Waals surface area), BCUT (a class of descriptors that combines atomic properties with connectivity information), and simple atom and bond counts would be calculated. These descriptors could then be used to predict various properties of the molecule, such as its solubility, lipophilicity, and potential biological activity. While specific data for the target molecule is unavailable, the methodology for calculating these descriptors is well-established.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical studies focused on the intramolecular interactions of this compound. While research exists on the synthesis and biological applications of various benzofuran derivatives, detailed quantum chemical calculations, molecular modeling, and conformational analyses pertaining to this specific molecule are not publicly available.
Therefore, it is not possible to provide detailed research findings, including data tables on bond lengths, bond angles, dihedral angles, or the energies of specific intramolecular hydrogen bonds for this compound. Such data would typically be generated through computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory, followed by analyses such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis.
Without specific research, any discussion of these interactions remains speculative. The generation of a data table detailing these intramolecular parameters is contingent on future computational chemistry studies being performed and published on this compound.
Spectroscopic Characterization Methodologies for 3 Amino 4 Bromobenzofuran 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically ¹H and ¹³C, the connectivity and stereochemistry of a compound can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of 3-Amino-4-bromobenzofuran-2-carboxamide, distinct signals corresponding to the aromatic protons, the amine protons, and the amide protons are anticipated. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzofuran (B130515) core.
The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. Due to the bromine atom at the C4 position, these protons will exhibit specific splitting patterns. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. Similarly, the proton at C7 would also present as a doublet, coupled to the C6 proton. The C6 proton itself would be expected to appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both the C5 and C7 protons.
The amino group (-NH₂) protons at the C3 position are expected to produce a broad singlet. The exact chemical shift can vary depending on the solvent and concentration. The two protons of the primary amide group (-CONH₂) at the C2 position are also expected to appear as two distinct broad singlets, often referred to as diastereotopic protons, due to hindered rotation around the C-N bond.
Expected ¹H NMR Chemical Shifts:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (C5, C6, C7) | 7.0 - 8.0 | m |
| Amine-H (C3-NH₂) | 5.0 - 6.0 | br s |
| Amide-H (-CONH₂) | 7.5 - 8.5 | br s |
Note: Chemical shifts are predicted and can vary based on solvent and experimental conditions. br s = broad singlet, m = multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom in the structure.
The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically between 160-170 ppm. The carbon atoms of the furan (B31954) ring (C2 and C3) and the benzene ring will appear in the aromatic region (approximately 100-150 ppm). The carbon atom attached to the bromine (C4) will be influenced by the halogen's electronegativity. The carbon bearing the amino group (C3) and the carbons of the benzofuran core (C3a and C7a) will also have characteristic chemical shifts.
Expected ¹³C NMR Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Amide) | 165 - 175 |
| Aromatic/Furan Carbons | 100 - 160 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility for GC analysis. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the derivatized compound. Fragmentation patterns would likely involve the loss of the amide group, the bromine atom, and cleavage of the benzofuran ring system, providing valuable structural information. GC-MS is a versatile tool for measuring various organic substances in complex biological samples. araproceedings.com
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass. For this compound (C₉H₇BrN₂O₂), the expected exact mass can be calculated. HRMS can overcome limitations of standard mass spectrometry by distinguishing between metabolites with very small mass differences. vulcanchem.com The observation of the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes) would be a key confirmation of the structure.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Notes |
| [M]⁺ | 269.97/271.97 | Molecular ion peak showing bromine isotope pattern |
| [M-NH₂]⁺ | 253.98/255.98 | Loss of amino group |
| [M-CONH₂]⁺ | 225.96/227.96 | Loss of carboxamide group |
| [M-Br]⁺ | 190.05 | Loss of bromine atom |
Note: m/z values are for the most abundant isotopes and are predicted based on fragmentation patterns of similar structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, amide, and aromatic functionalities.
The N-H stretching vibrations of the primary amine (C3-NH₂) and the primary amide (-CONH₂) are expected to appear in the region of 3100-3500 cm⁻¹. sigmaaldrich.com Typically, primary amines show two bands in this region. The amide group also contributes to this region. sigmaaldrich.com The C=O stretching vibration of the amide group is a strong and sharp absorption that is expected to appear around 1650-1680 cm⁻¹. The C-N stretching of the amine and amide groups will be present in the fingerprint region. The C-O-C stretching of the furan ether and the C-Br stretching will also have characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Amide) | 3100 - 3500 | Medium - Strong, Broad |
| C=O Stretch (Amide) | 1650 - 1680 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Ether) | 1000 - 1300 | Medium |
X-ray Crystallography for Solid-State Structure Elucidation
As of the latest available research, specific X-ray crystallography data for the solid-state structure of this compound has not been reported in published scientific literature. While X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure, such a study for this particular compound is not publicly accessible.
Typically, an X-ray crystallographic analysis would provide detailed information, including:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which are crucial for confirming the connectivity and geometry of the molecule.
Intermolecular Interactions: Details of hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the packing of molecules in the crystal lattice.
Without a published crystal structure, these specific details for this compound remain undetermined. The acquisition of such data would require the growth of a suitable single crystal of the compound followed by analysis using a single-crystal X-ray diffractometer. The resulting data would then be refined to generate a comprehensive structural model.
For illustrative purposes, the following table outlines the type of data that would be obtained from a successful X-ray crystallographic study.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₉H₇BrN₂O₂ |
| Formula weight | 271.07 |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | To be determined |
| Calculated density (g/cm³) | To be determined |
Advanced Research Applications and Methodological Development Utilizing the Benzofuran 2 Carboxamide Scaffold
Development of Novel Synthetic Methodologies Based on the Scaffold
The inherent reactivity of the 3-Amino-4-bromobenzofuran-2-carboxamide scaffold makes it an ideal substrate for the development and optimization of novel synthetic methodologies. The presence of three distinct functional groups at the C2, C3, and C4 positions allows for a range of selective chemical transformations, enabling chemists to build molecular complexity in a controlled manner.
Research into the broader benzofuran (B130515) class has established a robust toolbox of synthetic reactions that can be applied to this scaffold. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly relevant. acs.orgrsc.org The C4-bromo substituent on the scaffold is a prime handle for these transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. For instance, Sonogashira coupling of ortho-halophenols with terminal alkynes is a well-established method for constructing the core benzofuran ring system, which can be adapted to further functionalize the 4-position of the pre-formed scaffold. rsc.org
Furthermore, the amino group at the C3 position offers another site for diversification. It can undergo a variety of reactions, including acylation, sulfonylation, and diazotization, leading to the formation of new amides, sulfonamides, or allowing for further substitution on the furan (B31954) ring. Methodologies combining C-H arylation and transamidation have been developed for related benzofuran-2-carboxamides, showcasing a modular route to create diverse derivatives. nih.gov A compound like this compound could serve as a key starting material in such sequences, where the amino group is first protected or modified, followed by cross-coupling at the C4-bromo position, and subsequent transformation of the carboxamide.
The development of diversity-oriented synthesis (DOS) strategies heavily relies on scaffolds like this. nih.govacs.org Researchers can devise reaction sequences that selectively address each functional group, creating a branching pathway to a multitude of structurally distinct products from a single starting material. This not only populates chemical space with novel compounds but also serves to refine and expand the scope of known chemical reactions, demonstrating their utility on complex, multifunctional molecules.
Exploration of the Benzofuran Scaffold in Advanced Materials Research
The benzofuran scaffold is increasingly being explored for applications in materials science, owing to its rigid, planar structure and favorable electronic properties. nih.gov Derivatives have shown promise as fluorescent probes, organic light-emitting diode (OLED) components, and potentially as materials for optical data storage. nih.govscientific.netmdpi.com
The specific electronic nature of this compound makes it an intriguing candidate for these applications. The molecule possesses an electron-donating amino group (-NH2) and an electron-withdrawing carboxamide group (-CONH2), creating a "push-pull" system. This intramolecular charge-transfer (ICT) character is a key feature for many organic functional materials, often leading to strong fluorescence and solvatochromism (where the color of the light absorbed or emitted changes with the polarity of the solvent). nih.gov
Studies on other benzofuran derivatives have demonstrated their utility as blue-light emitting materials in OLEDs and as fluorescent sensors. nih.govcapes.gov.br For example, certain benzofuran-naphthyridine derivatives are noted for their high fluorescence quantum yields, and other benzofuran derivatives have been incorporated into electroluminescent devices. nih.govscientific.net The substitution pattern of this compound could be systematically tuned—for instance, by acylating the amine or replacing the bromine via cross-coupling—to modulate its photophysical properties, such as the emission wavelength and quantum efficiency, to optimize it for specific applications.
The table below summarizes research on various benzofuran derivatives in materials science, highlighting the potential for this class of compounds.
| Benzofuran Derivative Type | Application Area | Key Findings | Citation(s) |
| General Benzofuran Derivatives | Fluorescent Probes | Exhibit beneficial electrochemical behavior, thermal stability, and high quantum yields. Can be used to create fluorescent sensors for metal ions like Fe(III). | nih.govcapes.gov.br |
| Benzofuran-Naphthyridines | Fluorescent Materials | Characterized by high fluorescence and quantum yield with solvatochromic properties. | nih.gov |
| 4-Benzofuranyl-1,8-naphthalimides | Electroluminescent Materials (OLEDs) | Used as a dopant in CBP, achieving high brightness (3700 cd/m²). Emitted light in the blue-green range (470-510 nm). | scientific.net |
| Fluorobenzofurans | Host Material for OLEDs | Used as a high triplet energy host material in the design of green phosphorescent OLEDs. | nih.gov |
| Diarylethenes | Optical Data Storage | While not benzofurans, they represent a class of photo-switchable molecules for high-density data storage, a field where novel photochromic benzofurans could be explored. | mdpi.com |
While direct research on this compound in this area is not yet prominent, its structural features suggest it could be a valuable platform for designing new materials with tailored optical and electronic properties.
Role as a Chemical Building Block for the Synthesis of Complex Molecular Architectures
The benzofuran nucleus is a fundamental structural unit in a multitude of complex natural products and medicinally important compounds. nih.govrsc.org This has established the benzofuran scaffold as a critical building block for synthetic organic chemists aiming to construct elaborate molecular targets. rsc.orgscienceopen.com this compound, with its dense and strategically placed functionality, is exceptionally well-suited for this role.
Its utility as a building block stems from the ability to use its functional groups as handles for sequential and selective reactions. A synthetic chemist can employ the C4-bromo position for a palladium-catalyzed coupling to attach a large, complex fragment. Subsequently, the C3-amino group could be used as a nucleophile or be transformed into a new ring system through condensation or cyclization reactions. For example, a Pictet-Spengler or related cyclization reaction could be envisioned by first converting the amino group into a more complex side chain. This stepwise, controlled elaboration is central to the total synthesis of natural products and the creation of novel, complex drug candidates. rsc.org
The synthesis of 3,4-fused tricyclic benzofurans as potential antitubercular agents illustrates how the core scaffold can be built upon to create more rigid and complex structures. nih.gov Similarly, diversity-oriented synthesis approaches use such building blocks to rapidly generate spiro-annulated benzofuran-3-ones, which are frameworks found in various bioactive natural products. acs.org The compound this compound provides a starting point with even greater potential for diversification than simpler benzofurans, enabling the exploration of novel and intricate chemical space.
Utility in Academic Small Molecule Screening Campaigns for Methodological Studies
Academic small molecule screening campaigns are crucial for discovering new biological probes and drug leads. apexbt.comchembridge.com These campaigns rely on the availability of large, structurally diverse libraries of chemical compounds. nih.govacs.org The development of these libraries, often through diversity-oriented synthesis, is a major area of research.
This compound is an ideal core scaffold for generating such a library for several reasons:
Multiple Diversification Points: As discussed, the three functional groups (amine, bromide, amide) can be independently and selectively modified, allowing for the creation of a large matrix of related compounds from a single starting material. nih.gov
Access to 3D Chemical Space: While the benzofuran core is planar, modifications at the C2, C3, and C4 positions can introduce a variety of three-dimensional vectors, which is increasingly recognized as important for effective interaction with biological targets. acs.org
Lead-Like Properties: The core scaffold has a molecular weight and atom count that falls within the range typically defined as "lead-like," making the resulting library members good starting points for drug discovery programs. acs.org
Beyond simply finding bioactive "hits," libraries based on this scaffold are valuable for methodological studies. For example, a systematically generated library with known structural variations can be used to:
Validate a new screening technology: By screening the library against a known target, researchers can assess the sensitivity and robustness of a new high-throughput screening (HTS) or high-content screening (HCS) platform.
Develop Structure-Activity Relationship (SAR) models: The systematic variation of substituents allows for a detailed study of how small changes in chemical structure affect biological activity. This data is invaluable for training and validating computational docking and predictive toxicology models. nih.govnih.gov
Probe Biological Pathways: A curated library of benzofurans can be used to identify inhibitors for specific enzymes or protein-protein interactions, helping to elucidate complex biological pathways. nih.gov
In essence, a scaffold like this compound serves not just as a source of potential drugs, but as a powerful tool for advancing the very methods used in chemical biology and drug discovery.
Q & A
Q. What are the critical steps in synthesizing 3-Amino-4-bromobenzofuran-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves three key steps: (1) Construction of the benzofuran core via cyclization of a substituted phenol derivative under acidic or thermal conditions. (2) Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) in a solvent such as DMF or CCl₄, optimized at 60–80°C to minimize di-bromination byproducts. (3) Introduction of the carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) with ammonia or an amino precursor. Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd for coupling steps) critically impact yield and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine’s deshielding effect at C4) and carboxamide proton signals (δ 6.5–7.5 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 295).
- X-ray Crystallography : Resolves structural ambiguities, particularly steric effects from the bromine and amino groups .
Q. How can researchers mitigate common by-products during bromination of the benzofuran core?
Byproduct formation (e.g., di-brominated analogs) is minimized by:
- Using stoichiometric NBS (1.1 eq.) in anhydrous DMF.
- Maintaining reaction temperatures below 70°C.
- Incorporating radical inhibitors like BHT (butylated hydroxytoluene) to suppress uncontrolled radical chain reactions .
Q. What solvent systems optimize solubility for biological assays involving this compound?
Due to moderate hydrophobicity (logP ~2.5), use DMSO for stock solutions (10 mM) and dilute in PBS or cell culture media (<0.1% DMSO final). For in vitro assays, co-solvents like cyclodextrins improve aqueous solubility .
Q. Which functional groups in this compound are reactive under standard conditions?
- The amino group undergoes acylation or sulfonation.
- The bromine participates in Suzuki-Miyaura cross-coupling with aryl boronic acids.
- The carboxamide can be hydrolyzed to carboxylic acid under strong acidic/basic conditions .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved for this compound?
Contradictions in enzyme inhibition (e.g., kinase vs. phosphatase activity) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:
- IC50 normalization against control inhibitors.
- Cellular target engagement assays (e.g., thermal shift assays) to confirm direct binding .
Q. What strategies improve regioselectivity in derivatizing the benzofuran scaffold?
- Directing groups : Install temporary protecting groups (e.g., acetyl on the amino group) to steer electrophilic substitution.
- Metal catalysis : Use Pd-catalyzed C-H activation for selective functionalization at the 5- or 7-positions .
Q. How can computational methods predict the binding mode of this compound to protein targets?
- Molecular docking : Use AutoDock Vina with flexible side chains to account for bromine’s steric bulk.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- DFT calculations : Evaluate electronic interactions (e.g., halogen bonding via bromine) .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers at 37°C and monitor via HPLC.
- Plasma stability assays : Incubate with human plasma (1–24 hours) and quantify parent compound degradation.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide) .
Q. How do steric and electronic effects of the bromine substituent influence SAR in related analogs?
- Steric effects : Bromine at C4 blocks planarization of the benzofuran ring, reducing affinity for flat binding pockets.
- Electronic effects : Its electron-withdrawing nature enhances hydrogen-bond acceptor strength of the carboxamide. SAR studies show that replacing Br with Cl or F alters potency by >10-fold in kinase assays .
Methodological Notes
- Depth : Advanced questions emphasize mechanistic resolution of contradictions, computational integration, and SAR rationalization.
- Data Tables : Included logP, m/z, and reaction parameters to guide experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
